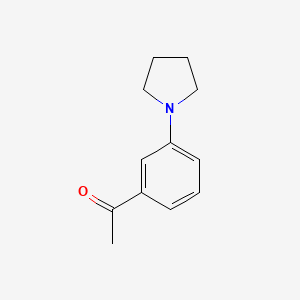

1-(3-Pyrrolidin-1-ylphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIQISKEYZTGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613175 | |

| Record name | 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56915-85-6 | |

| Record name | 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 3 Pyrrolidin 1 Ylphenyl Ethanone Derivatives

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activities

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many biologically active compounds due to its unique physicochemical properties. nih.govnih.gov Its three-dimensional structure and the potential for stereoisomerism play a pivotal role in molecular recognition by biological targets. nih.gov

Modifications to the pyrrolidine ring of related compounds have demonstrated a significant impact on biological activity. For instance, increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) in analogs of pyrovalerone, a structurally related cathinone, leads to a substantial decrease in potency as a monoamine transporter inhibitor. nih.gov This suggests that the compact and specific conformation of the pyrrolidine ring is essential for optimal interaction with the transporter proteins.

Furthermore, the introduction of substituents on the pyrrolidine ring can modulate activity and selectivity. In a series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position of the pyrrolidine ring were found to strongly influence anticonvulsant activity. nih.gov For example, a 3-benzhydryl or 3-isopropyl group conferred potent activity in certain anticonvulsant models. nih.gov While these examples are not from the 1-(3-pyrrolidin-1-ylphenyl)ethanone scaffold directly, they underscore the principle that the substitution pattern on the pyrrolidine ring is a critical determinant of biological outcome.

The stereochemistry of the pyrrolidine ring is another vital factor. In different chemical series, the cis- or trans-configuration of substituents on the pyrrolidine ring can lead to vastly different biological profiles, such as agonist versus antagonist activity. nih.gov For instance, in a series of oxybenzyl pyrrolidine acid derivatives, the cis-configuration of substituents at positions 3 and 4 was preferred for dual PPARα/γ agonistic activity. nih.gov

Table 1: Impact of Pyrrolidine Ring Modifications in Related Scaffolds

| Modification | Scaffold | Observed Biological Effect | Reference |

|---|---|---|---|

| Ring Expansion (Pyrrolidine to Piperidine) | Pyrovalerone Analogs | Substantial loss in monoamine transporter inhibition | nih.gov |

| 3-Position Substitution (e.g., Benzhydryl, Isopropyl) | Pyrrolidine-2,5-diones | Potent anticonvulsant activity | nih.gov |

| Stereochemistry (cis- vs. trans-) | Oxybenzyl Pyrrolidine Acids | Preference for cis-configuration for PPARα/γ agonism | nih.gov |

Influence of Substituents on the Phenyl Ring System

The phenyl ring of this compound provides a versatile platform for introducing substituents that can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing receptor binding and functional activity.

In studies of pyrovalerone analogs, which share the 1-phenyl-2-pyrrolidinyl-alkan-1-one core structure, substitutions on the phenyl ring have been shown to significantly alter their potency as dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporter inhibitors. nih.gov For example, analogs with a 3,4-dichloro substitution on the phenyl ring were among the most potent inhibitors. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric nature of the phenyl ring substituents.

The position of the substituent on the phenyl ring is also critical. While the parent compound of this article has the pyrrolidinyl group at the meta-position (position 3) of the phenyl ring, related research on other scaffolds often shows a preference for para-substitution. However, the meta-substitution pattern is a key feature of the this compound scaffold and defines its spatial relationship with the other parts of the molecule.

Table 2: Influence of Phenyl Ring Substituents in Pyrovalerone Analogs

| Phenyl Ring Substituent | Compound Series | Effect on Biological Activity (DAT/NET Inhibition) | Reference |

|---|---|---|---|

| 4-Methyl | Pyrovalerone | Potent inhibitor | nih.gov |

| 3,4-Dichloro | Pyrovalerone Analogs | Among the most potent inhibitors | nih.gov |

| Naphthyl (in place of Phenyl) | Pyrovalerone Analogs | Potent inhibitor | nih.gov |

Role of the Ethanone (B97240) Moiety in Biological Interactions

The ethanone moiety (an acetyl group) of this compound is a key structural feature that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. Altering this group can have profound effects on the compound's pharmacological profile.

In the context of pyrovalerone and its analogs, the carbonyl group of the ketone is crucial for activity. The length and nature of the alkyl chain attached to the carbonyl group also play a significant role. For pyrovalerone itself, which is 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, the propyl side chain (making it a pentanone) is a key feature. Shortening or lengthening this chain can affect potency and selectivity.

While direct SAR studies on the ethanone moiety of this compound are not extensively reported in public literature, we can infer its importance from related structures. For instance, in a series of pyripyropene A analogs, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), modifications to the pyridine-pyrone moiety, which contains a ketone, dramatically decreased inhibitory activity, indicating the importance of this functional group. nih.gov

Biological Activity and Mechanistic Investigations of 1 3 Pyrrolidin 1 Ylphenyl Ethanone

Modulation of Monoamine Transporters

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are common targets for psychoactive compounds. The interaction of a compound with these transporters is typically quantified through binding affinity (Kᵢ) and uptake inhibition (IC₅₀) values.

Dopamine Transporter (DAT) Binding and Uptake Inhibition

No publicly available studies were identified that have determined the binding affinity (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for dopamine uptake of 1-(3-Pyrrolidin-1-ylphenyl)ethanone.

Norepinephrine Transporter (NET) Binding and Uptake Inhibition

There is no available data from published research on the binding affinity (Kᵢ) or the functional inhibition (IC₅₀) of norepinephrine uptake by this compound.

Serotonin Transporter (SERT) Interactions

Specific data regarding the binding affinity and uptake inhibition of this compound at the serotonin transporter are not present in the accessible scientific literature.

Receptor Binding and Functional Assays

The interaction of a compound with various receptors, particularly G-protein coupled receptors (GPCRs), provides insight into its potential pharmacological effects. This is assessed through various ligand binding and functional assay methodologies.

Ligand Binding Assay Methodologies (e.g., Radiometric, Label-Free, TR-FRET, Electrochemiluminescence)

While numerous advanced techniques exist for characterizing ligand-receptor interactions, no studies have been published that apply radiometric assays, label-free detection, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or electrochemiluminescence to investigate the binding profile of this compound at any specific receptor target.

G-Protein Coupled Receptor (GPCR) Modulatory Effects

There is a lack of published research on the modulatory effects of this compound on any G-protein coupled receptors. Consequently, no data on its potential agonistic, antagonistic, or allosteric modulatory properties are available.

A thorough review of scientific databases and literature reveals a significant gap in the pharmacological characterization of this compound. Essential data on its interaction with key central nervous system targets, namely the monoamine transporters and G-protein coupled receptors, are absent from public records. As such, the biological activity and mechanism of action of this specific compound remain uninvestigated and unreported in the scientific domain.

Other Relevant Receptor Interactions (e.g., 5HT, D1, D2, D3)

A comprehensive analysis in this section would typically involve presenting data from radioligand binding assays to determine the affinity of this compound for various receptors. These assays quantify the binding constant (Ki) or the half-maximal inhibitory concentration (IC50) at serotonin (5HT) and dopamine (D1, D2, D3) receptors, indicating the compound's potential to interact with these key neurological targets. nih.gov Dopamine receptors, for instance, are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which are crucial for functions including motor control, reward, and cognition. nih.gov Similarly, serotonin receptors are involved in a wide array of physiological and psychological processes.

However, no specific studies detailing the binding profile or functional activity of this compound at these receptors are available in the current scientific literature.

Antioxidant Mechanisms

This section would typically investigate the capacity of this compound to counteract oxidative stress. This could involve various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, to measure its radical scavenging ability. nih.gov The analysis would also explore potential mechanisms, such as hydrogen atom transfer (HAT) or single-electron transfer (SET), by which the compound might neutralize reactive oxygen species (ROS) like the hydroxyl radical (HO•). nih.gov

There are no published studies evaluating the antioxidant properties or mechanisms of this compound.

In Vitro Metabolic Stability and Drug Metabolism Studies

This area of investigation is crucial for predicting a compound's pharmacokinetic behavior in vivo. nuvisan.com It assesses how the compound is broken down by metabolic enzymes.

Microsomal Stability (e.g., Mouse Liver Microsomes, Human Liver Microsomes)

Metabolic stability is commonly evaluated by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. springernature.com The percentage of the parent compound remaining over time is measured to determine its stability. nih.gov Studies often compare stability across species (e.g., mouse and human) to identify potential differences in metabolism. frontiersin.org

Specific data on the stability of this compound in either mouse or human liver microsomes is not available.

Intrinsic Clearance and Half-Life Estimation

As no primary stability data exists for this compound, its intrinsic clearance and metabolic half-life have not been determined.

Identification of Metabolic Pathways (P450 and non-P450)

This subsection would identify the specific metabolic transformations that this compound undergoes. The primary enzymes responsible, typically cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP1A2), would be identified using recombinant human CYP enzymes. mdpi.comnih.gov Common metabolic reactions for related compounds include oxidation, hydroxylation, and N-dealkylation. nih.govresearchgate.net Non-P450 pathways, such as glucuronidation or sulfation, would also be considered. nih.gov

The metabolic pathways for this compound have not been elucidated, and its metabolites have not been identified.

Plasma Protein Binding Considerations

The extent to which a compound binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic properties. Only the unbound fraction of a drug is free to interact with targets and be cleared from the body. mmv.org This is typically measured using techniques like equilibrium dialysis.

No studies have been published that report the plasma protein binding characteristics of this compound.

Computational Chemistry and Theoretical Insights for 1 3 Pyrrolidin 1 Ylphenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 1-(3-Pyrrolidin-1-ylphenyl)ethanone. These methods model the electronic structure of the molecule to predict its geometry, reactivity, and other characteristics with a high degree of accuracy. A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-31G* to optimize the molecular structure and calculate electronic properties. arabjchem.org

Below is a table of predicted bond lengths and angles for key structural features of this compound, based on typical values from DFT studies of analogous molecules.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (acetyl) | ~1.23 Å |

| C-C (acetyl-phenyl) | ~1.50 Å | |

| C-N (phenyl-pyrrolidine) | ~1.38 Å | |

| C-C (in phenyl ring) | ~1.39 - 1.41 Å | |

| C-C (in pyrrolidine (B122466) ring) | ~1.53 - 1.55 Å | |

| C-N (in pyrrolidine ring) | ~1.47 Å | |

| Bond Angle | C-C-O (acetyl) | ~121° |

| C-C-C (phenyl-acetyl) | ~120° | |

| C-N-C (phenyl-pyrrolidine) | ~125° | |

| C-N-C (in pyrrolidine ring) | ~108° - 112° |

Note: These values are representative and derived from computational studies on structurally similar compounds.

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide insights into the distribution of electrons within this compound through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. arabjchem.orgresearchgate.net

A table of key electronic properties for this compound, estimated from studies on analogous compounds, is presented below.

| Electronic Property | Predicted Value (approx.) | Significance |

| HOMO Energy | -5.5 eV to -6.0 eV | Electron-donating potential |

| LUMO Energy | -1.0 eV to -1.5 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 4.0 eV to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D to 3.5 D | Polarity and intermolecular interactions |

Note: These values are representative and derived from computational studies on structurally similar compounds.

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of N-aryl pyrrolidines can be achieved through methods like the Buchwald-Hartwig amination. nih.gov Computational studies can model the transition states and intermediates of such reactions to understand the reaction pathways and predict the regioselectivity and stereoselectivity. nih.gov While specific mechanistic studies on the synthesis of this compound are not widely reported, computational investigations into related palladium-catalyzed amination reactions have provided valuable insights into the catalytic cycle and factors controlling the reaction outcome. nih.gov

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Given that analogs of this compound, such as pyrovalerone, are known to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), molecular docking studies are highly relevant. mdpi.com These studies can reveal the specific interactions that stabilize the ligand within the binding site of the transporter. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking with aromatic residues in the protein's binding pocket. The tropane (B1204802) pharmacophore in related compounds has been shown to bind within the S1 binding site of DAT. nih.gov

A hypothetical ligand-protein interaction profile for this compound docked into the dopamine transporter is summarized below.

| Interaction Type | Ligand Moiety | Potential Interacting Residues in DAT |

| Hydrogen Bonding | Acetyl oxygen | Asp79, Ser149 |

| Hydrophobic Interactions | Phenyl ring, Pyrrolidine ring | Val152, Phe155, Phe326 |

| π-π Stacking | Phenyl ring | Phe326, Tyr156 |

Note: The interacting residues are based on docking studies of analogous compounds with the dopamine transporter.

Molecular docking can help characterize the binding site of a target protein and identify key residues for ligand recognition. For the dopamine transporter, the central binding site (S1) is a known target for inhibitors like cocaine and its analogs. nih.govnih.gov Docking this compound into this site would likely show the molecule adopting a conformation that maximizes favorable interactions with the surrounding amino acids. The binding energy, a score calculated by the docking program, can be used to estimate the affinity of the compound for the target. Comparing the docking scores and binding modes of a series of related compounds can aid in structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications lead to enhanced or diminished biological activity. mdpi.com This information is crucial for the design of new, more potent, and selective inhibitors.

In Silico ADME/Tox Predictions (Limited to Metabolism Prediction)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling has become an essential component in the early stages of drug discovery and development. nih.gov These computational methods allow for the prediction of the pharmacokinetic and toxicological properties of compounds before they are synthesized, thus saving significant time and resources. iapchem.org The prediction of a compound's metabolism is a critical part of this process, as metabolic transformations can significantly influence a substance's efficacy, duration of action, and potential for toxicity. nih.govresearchgate.net Computational tools are increasingly used to forecast how a molecule like this compound might be processed in the body. researchgate.net

The prediction of metabolic pathways for a novel compound involves several computational strategies that can be broadly categorized into ligand-based and structure-based approaches. nih.gov These models aim to identify the most probable sites on the molecule where a metabolic reaction will occur, known as sites of metabolism (SOMs), and to predict the resulting chemical structures of the metabolites. nih.gov

Ligand-based methods utilize knowledge from existing databases of known metabolic transformations. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms analyze the chemical structures of numerous compounds and their known metabolic fates to build predictive models. nih.goveurekaselect.com These models can then be used to predict the metabolism of new compounds by identifying structural motifs associated with specific metabolic reactions. eurekaselect.com

Structure-based methods, on the other hand, focus on the interactions between the compound and the metabolizing enzymes themselves. nih.gov The cytochrome P450 (CYP) superfamily of enzymes is a primary focus, as these enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics. eurekaselect.comnih.gov Computational techniques such as molecular docking and molecular dynamics simulations are used to model the binding of a compound to the active site of a specific CYP isozyme (e.g., CYP1A2, 2C9, 2D6, 3A4). eurekaselect.comnih.gov These simulations help to determine whether a compound is likely to be a substrate for the enzyme and can predict which part of the molecule is most susceptible to enzymatic attack. nih.gov

The table below summarizes the common computational models used for predicting drug metabolism.

| Model Type | Approach | Primary Function in Metabolism Prediction | Relevant Cytochrome P450 Isozymes |

| Quantitative Structure-Activity Relationship (QSAR) | Ligand-Based | Predicts metabolic stability and identifies sites of metabolism based on physicochemical properties and structural fragments. eurekaselect.com | CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4 eurekaselect.comnih.gov |

| Machine Learning (e.g., Neural Networks) | Ligand-Based | Classifies compounds as substrates or non-substrates of specific enzymes; predicts sites of metabolism from large datasets. nih.gov | CYP1A2, CYP2C9, CYP2D6, CYP3A4 nih.gov |

| Pharmacophore Modeling | Ligand-Based | Identifies the 3D arrangement of chemical features necessary for binding to a metabolizing enzyme. eurekaselect.com | CYP1A2, CYP2C9, CYP2D6, CYP3A4 eurekaselect.comnih.gov |

| Molecular Docking | Structure-Based | Simulates the binding pose of a compound within the active site of a metabolizing enzyme to predict binding affinity and orientation. nih.gov | CYP1A2, CYP2C9, CYP2D6, CYP3A4 nih.gov |

| Molecular Dynamics (MD) Simulations | Structure-Based | Simulates the dynamic behavior of the compound-enzyme complex over time to assess binding stability and potential reaction mechanisms. nih.gov | Not explicitly detailed for all, but applicable to all CYP isozymes. |

While no specific metabolic pathway prediction data for this compound was found in the searched literature, these established computational models provide the framework through which such predictions would be made. The likely metabolic fate of this compound would be predicted by subjecting its chemical structure to these various in silico tools to identify potential sites of oxidation, hydrolysis, or other phase I and phase II metabolic reactions.

Chemical Transformations and Derivatization of 1 3 Pyrrolidin 1 Ylphenyl Ethanone Analogues

Synthesis of Novel Heterocyclic Derivatives

The ketone functional group within 1-(3-pyrrolidin-1-ylphenyl)ethanone analogues is a pivotal site for the construction of a variety of heterocyclic rings. Such syntheses typically involve condensation reactions with binucleophilic reagents, resulting in more complex molecular structures.

The synthesis of pyrimidine-containing compounds frequently commences with chalcones, which are α,β-unsaturated ketones formed from the condensation of an aryl ketone and an aryl aldehyde. Specifically, reacting this compound with a suitable aromatic aldehyde produces a chalcone (B49325) intermediate. This intermediate can then undergo cyclocondensation with reagents like urea (B33335) or thiourea (B124793) to yield pyrimidine (B1678525) or thiopyrimidine rings, respectively. researchgate.netrjptonline.orgsemanticscholar.orgderpharmachemica.com

Similarly, these chalcone intermediates are precursors for pyrazoline rings. The reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives typically proceeds through a Michael addition of hydrazine to the α,β-unsaturated system, which is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazoline ring. jrespharm.comthepharmajournal.comnih.govelifesciences.orgresearchgate.net This approach has been widely used to generate diverse libraries of compounds for biological evaluation.

Table 1: Synthesis of Pyrimidine and Pyrazoline Derivatives from Chalcones

| Starting Material | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Chalcone | Urea | Pyrimidine | researchgate.netrjptonline.org |

| Chalcone | Thiourea | Thiopyrimidine | derpharmachemica.comimpactfactor.org |

| Chalcone | Guanidine Hydrochloride | 2-Aminopyrimidine | researchgate.net |

| Chalcone | Hydrazine Hydrate | Pyrazoline | jrespharm.comthepharmajournal.comresearchgate.net |

| Chalcone | Phenyl Hydrazine | N-Phenylpyrazoline | thepharmajournal.com |

The synthesis of various heterocyclic systems can be achieved starting from the α-haloketone, which is prepared by the bromination of the acetyl group of this compound analogues. nih.govchemmethod.com For example, the Hantzsch thiazole (B1198619) synthesis, involving the reaction of this α-bromo intermediate with thiourea or thioacetamide, leads to the formation of thiazole rings. chemmethod.comresearchgate.netmdpi.com

Furthermore, imidazo[1,2-a]pyridine (B132010) and related fused imidazole (B134444) systems can be synthesized through multi-component reactions, often involving an aminopyridine, an α-haloketone or its equivalent, and another carbonyl compound or isocyanide. beilstein-journals.orgnih.govresearchgate.netmdpi.com The synthesis of 1,3,4-thiadiazine derivatives has also been documented, typically arising from the cyclization of thiosemicarbazide-derived intermediates. researchgate.netresearchgate.net

Quinoxaline (B1680401) derivatives are accessible from this compound analogues. A common method involves the condensation of an α-dicarbonyl compound, which can be prepared by the oxidation of the ketone, with an o-phenylenediamine. nih.govresearchgate.netencyclopedia.pubaun.edu.eg This reaction is a robust and widely used method for constructing the quinoxaline ring system. nih.govnih.govrsc.org

While less common, the pyrrolidine (B122466) ring itself can be chemically altered. For example, oxidative processes can introduce a carbonyl group, converting the pyrrolidine to a pyrrolidinone ring. nih.govnih.gov Such modifications can significantly influence the compound's physicochemical properties, including polarity and hydrogen bonding capacity, thereby affecting its biological activity.

Functional Group Interconversions on the Pyrrolidine and Phenyl Moieties

To fine-tune the properties of this compound analogues, functional group interconversions on both the pyrrolidine and phenyl rings are essential. The phenyl ring can be modified through electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents. These newly introduced groups can be further manipulated; for instance, a nitro group can be reduced to an amine, which can then undergo acylation or alkylation to introduce a wide array of different functional groups. researchgate.net

Design of Bioisosteres and Analogues for Improved Efficacy and Stability

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at enhancing the efficacy, selectivity, and metabolic stability of lead compounds. spirochem.comu-tokyo.ac.jpdrugdesign.org In the context of this compound analogues, the pyrrolidine ring can be substituted with other cyclic amines like piperidine (B6355638), morpholine, or azetidine. This allows for the investigation of how ring size and the presence of different heteroatoms affect biological activity. baranlab.orgcambridgemedchemconsulting.com

The phenyl ring can also be replaced by other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole, to alter the molecule's electronic properties and its interactions with biological targets. nih.gov Additionally, the acetyl group can be substituted with other acyl groups or non-carbonyl isosteres to modulate the compound's reactivity and metabolic profile. The overarching goal of these design strategies is to generate analogues with optimized pharmacokinetic and pharmacodynamic properties. acs.org

Table 2: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement(s) | Potential Impact | Reference |

|---|---|---|---|

| Pyrrolidine | Piperidine, Morpholine, Azetidine | Altered basicity, polarity, and ring conformation | baranlab.orgcambridgemedchemconsulting.com |

| Phenyl | Pyridine, Thiophene, Pyrazole | Modified electronic properties and H-bonding | nih.gov |

| -CH= | -N= | Altered H-bonding and electronics | nih.gov |

| -OH | -NH2, -SH | Changes in H-bonding and acidity/basicity | u-tokyo.ac.jp |

| Hydrogen | Fluorine | Modified acidity and metabolic stability | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazine |

| 2-Aminopyrimidine |

| Azetidine |

| Hydrazine hydrate |

| Imidazo[1,2-a]pyridine |

| Morpholine |

| O-phenylenediamine |

| Piperidine |

| Pyrazole |

| Pyrazoline |

| Pyridine |

| Pyrimidine |

| Pyrrolidinone |

| Quinoxaline |

| Thioacetamide |

| Thiophene |

| Thiosemicarbazide |

| Thiourea |

Future Research Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Selectivity

The development of novel analogs based on the 1-(3-Pyrrolidin-1-ylphenyl)ethanone scaffold is a critical avenue for future research. The goal of analog development is to systematically modify the chemical structure to enhance desired pharmacological properties, such as potency and selectivity, while minimizing off-target effects. For this particular compound, several strategies for analog design can be envisioned.

One key area of focus is the modification of the phenyl ring. The introduction of various substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, at different positions on the phenyl ring could significantly influence the compound's electronic and steric properties. This, in turn, can affect its binding affinity and selectivity for specific biological targets.

The synthesis of a library of such analogs would enable comprehensive structure-activity relationship (SAR) studies. These studies are fundamental to identifying the key structural features responsible for the biological activity of this compound and its derivatives. nih.gov By systematically correlating structural changes with pharmacological outcomes, researchers can rationally design next-generation compounds with optimized therapeutic potential.

Exploration of New Biological Targets

The pyrrolidine (B122466) scaffold is a common feature in a wide array of biologically active compounds, suggesting that this compound and its derivatives may interact with multiple biological targets. researchgate.netresearchgate.net Future research should therefore focus on a broad screening of this compound against a diverse panel of receptors, enzymes, and ion channels to uncover novel therapeutic applications.

Given the known activities of related pyrrolidine-containing molecules, several therapeutic areas warrant investigation. These include, but are not limited to:

Central Nervous System (CNS) Disorders: Many pyrrolidine derivatives exhibit activity at CNS targets. Investigating the potential of this compound to modulate neurotransmitter systems could lead to new treatments for conditions such as depression and chronic pain. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of pyrrolidine analogs has been documented. researchgate.net Screening for activity against key inflammatory mediators, such as cyclooxygenase (COX) enzymes, could reveal applications in treating inflammatory conditions.

Oncology: The pyrrolidine nucleus is present in several anticancer agents. researchgate.net Evaluating the cytotoxic activity of this compound against various cancer cell lines could identify a new direction for cancer therapy.

Infectious Diseases: The structural motif of pyrrolidine is found in some antiviral and antimicrobial drugs. researchgate.net Testing the compound's efficacy against a range of pathogens could uncover its potential as a novel anti-infective agent.

A systematic approach to target identification, employing techniques such as high-throughput screening and chemoproteomics, will be instrumental in elucidating the full therapeutic potential of this compound and its future analogs.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and development process, future research on this compound should integrate advanced computational and experimental methodologies. nih.gov This synergistic approach can provide deeper insights into the compound's mechanism of action and guide the rational design of improved analogs.

Computational approaches can play a pivotal role in several areas:

Molecular Modeling: Computational tools can be used to predict the three-dimensional structure of this compound and its potential binding modes with various biological targets. Techniques such as molecular docking can help to prioritize which targets to investigate experimentally. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of analogs and their biological activity. mdpi.com This can aid in predicting the potency of new, unsynthesized compounds.

In Silico Toxicity Prediction: Computational models can be used to predict potential toxicities of new compounds early in the drug discovery process, helping to select candidates with a more favorable safety profile. mdpi.com

These computational predictions should be validated and complemented by robust experimental techniques :

Conformational Analysis: Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational dynamics of the pyrrolidine ring, which can be correlated with computational findings. researchgate.net

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its biological target.

High-Content Imaging: This technology allows for the simultaneous analysis of multiple cellular parameters, providing a comprehensive understanding of the compound's effects on cellular function.

By combining the predictive power of computational chemistry with the empirical data from advanced experimental methods, researchers can create a more efficient and informed drug discovery pipeline for this compound and its derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Pyrrolidin-1-ylphenyl)ethanone in laboratory settings?

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative (e.g., 3-pyrrolidin-1-ylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . Alternative routes include nucleophilic substitution on halogenated acetophenone derivatives, where pyrrolidine replaces a leaving group (e.g., bromide) under basic conditions. Reaction optimization should consider solvent polarity (e.g., dichloromethane for Friedel-Crafts) and stoichiometric ratios to minimize side products .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Waste Management: Segregate organic waste containing the compound and dispose via certified chemical waste facilities. Avoid aqueous disposal due to potential environmental persistence .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Provide SDS documentation to healthcare providers .

Q. How is the structural purity of this compound validated post-synthesis?

Use analytical techniques such as:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and the acetyl group (δ ~2.1 ppm for CH₃, ~205 ppm for carbonyl in ¹³C) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass (C₁₂H₁₅NO: 189.23 g/mol) .

- HPLC: Reverse-phase chromatography to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can reaction yields be optimized in the Friedel-Crafts synthesis of this compound?

- Catalyst Activation: Pre-activate AlCl₃ by stirring with acyl chloride for 10–15 minutes before adding the aromatic substrate .

- Temperature Control: Maintain a reaction temperature of 0–5°C to suppress electrophilic over-substitution.

- Solvent Selection: Use anhydrous dichloromethane or nitrobenzene (for electron-deficient aromatics) to enhance regioselectivity .

- Workup: Quench the reaction with ice-cold water to hydrolyze excess AlCl₃, followed by extraction with ethyl acetate to isolate the product .

Q. What strategies mitigate competing side reactions during pyrrolidine functionalization?

- Protecting Groups: Temporarily protect the pyrrolidine nitrogen with a Boc group to prevent undesired alkylation or oxidation .

- Steric Hindrance: Use bulky substituents on the phenyl ring to direct electrophilic attack to the meta position .

- Kinetic Control: Employ shorter reaction times and excess acyl chloride to favor mono-acylation over di-substitution .

Q. How does this compound serve as a precursor in medicinal chemistry?

The compound’s pyrrolidine moiety enhances bioavailability in drug candidates by improving solubility and binding affinity to biological targets (e.g., GPCRs). For example:

- Antipsychotics: The pyrrolidine ring mimics dopamine receptor pharmacophores.

- Kinase Inhibitors: The acetyl group can be modified to introduce heterocycles for ATP-binding site interactions .

- Metabolic Studies: Radiolabeled derivatives (e.g., ¹⁴C-acetyl group) track metabolic pathways in vitro .

Q. What computational tools predict the physicochemical properties of this compound?

- LogP Calculation: Use the ACD/Labs Percepta Platform to estimate partition coefficients (predicted LogP ~2.1), indicating moderate lipophilicity .

- Quantum Chemistry: Density Functional Theory (DFT) models optimize molecular geometry and predict electrostatic potential maps for reaction site analysis .

- QSPR Models: Relate structural descriptors (e.g., topological polar surface area) to solubility and permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar ethanone derivatives?

- Source Evaluation: Cross-reference peer-reviewed journals (e.g., Journal of Chemical and Pharmaceutical Research) over vendor-supplied data. For example, yields from PubChem (70–85%) may differ from academic reports due to scale or purity criteria .

- Parameter Scrutiny: Compare reaction conditions (e.g., catalyst loading, solvent purity) and characterize side products via LC-MS to identify yield-reducing factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.